1-Ethynyl-3-(methoxymethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C8H12O. It is characterized by a cyclobutane ring substituted with an ethynyl group and a methoxymethyl group.
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-3-(methoxymethyl)cyclobutane typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the cyclobutane ring, followed by the introduction of the ethynyl and methoxymethyl groups. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-Ethynyl-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The ethynyl and methoxymethyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted cyclobutane derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under ambient or slightly elevated temperatures.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-(methoxymethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 1-Ethynyl-3-(methoxymethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-(methoxymethyl)cyclobutane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethynyl-3-methylcyclobutane and 1-ethynyl-3-(hydroxymethyl)cyclobutane share structural similarities but differ in the nature of their substituents.
Uniqueness: The presence of both the ethynyl and methoxymethyl groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H12O |
---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-ethynyl-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C8H12O/c1-3-7-4-8(5-7)6-9-2/h1,7-8H,4-6H2,2H3 |
InChI-Schlüssel |
KDASSQVIAUUIHA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC(C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.